Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine
Description
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is a polycyclic heteroaromatic system comprising fused imidazole, triazole, and triazine rings. This complex architecture confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry. The compound’s synthesis typically involves multi-step cyclization strategies, such as base-induced rearrangements of precursor heterocycles (e.g., imidazo-thiazolo-triazines) via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms . Their bioactivity is attributed to the ability of the triazole and triazine moieties to engage in hydrogen bonding and π-π interactions with biological targets .
Structure
3D Structure
Properties
CAS No. |
294662-09-2 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1,3,6,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-12-6(7-1)11-4-8-10-5(11)3-9-12/h1-4H |
InChI Key |
IMKPETPCWDWSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)N3C=NN=C3C=N2 |
Origin of Product |
United States |
Preparation Methods
Regioselective Condensation and Cyclization
A common approach starts with aminotriazine derivatives undergoing regioselective condensation with aldehydes or haloaldehydes to form imidazotriazine intermediates. For example, the condensation of aminotriazine with chloroacetaldehyde yields imidazotriazine intermediates that serve as precursors for further ring fusion.
Palladium-Catalyzed Arylation
Palladium-catalyzed regioselective arylation is a critical step in constructing the fused triazolo ring system. This method allows for selective C–C bond formation on the imidazotriazine core, enabling the synthesis of complex fused heterocycles without chromatography purification. The process is scalable and efficient, demonstrated on multi-kilogram scales.
Oxidative Cyclization
Oxidative cyclization of substituted tetrazines or triazines is another method to form fused triazolo-triazine systems. This involves the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine moieties, leading to the formation of triazolotetrazines and related fused heterocycles.
Condensation with Acetylenic Esters and Rearrangement
Condensation of imidazo-triazine-thiones with acetylenedicarboxylic acid esters (e.g., DMAD or DEAD) followed by base-catalyzed rearrangement can yield regioisomeric fused triazine derivatives. This method allows for the preparation of regioselectively functionalized imidazo-triazolo derivatives with angular or linear structures.
Leuckart-Type Amination and Cyclization
A one-pot method involving N-amination of pyrrole or indole carboxylates followed by heating with formamide and ammonium acetate under Leuckart reaction conditions has been reported for synthesizing fused triazine compounds. This approach provides a short and efficient route to various fused nitrogen heterocycles, including triazines.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic bromination | Selective bromination of biaryl precursors | High | Provides biaryl bromide intermediates for cross-coupling |
| 2 | Condensation | Aminotriazine + chloroacetaldehyde | Moderate to High | Regioselective formation of imidazotriazine intermediates |
| 3 | Palladium-catalyzed arylation | Pd catalyst, aryl bromide, base | 70–90 | Chromatography-free, scalable, regioselective arylation step |
| 4 | Oxidative cyclization | Oxidants on substituted tetrazines | Moderate | Forms fused triazolotetrazines |
| 5 | Condensation with DMAD/DEAD + rearrangement | Base catalysis in alcohol solvents | 58–91 | Produces regioisomeric imidazo-triazolo derivatives |
| 6 | Leuckart amination and cyclization | Chloramine, formamide, ammonium acetate, 130–140°C | High | One-pot synthesis of fused triazine derivatives from pyrrole/indole carboxylates |
Research Findings and Analysis
- The palladium-catalyzed arylation method is notable for its regioselectivity and scalability, enabling multi-kilogram synthesis without chromatography, which is advantageous for industrial applications.
- Oxidative cyclization methods expand the diversity of fused triazolo-triazine derivatives, allowing access to novel heterocyclic frameworks with potential biological activity.
- The condensation with acetylenic esters followed by rearrangement provides a versatile route to regioisomeric fused heterocycles, with yields up to 91%, demonstrating high efficiency and selectivity.
- The Leuckart-type amination and cyclization offer a streamlined, one-pot synthesis of fused triazine systems, reducing reaction steps and improving overall synthetic efficiency.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Regioselective condensation | Aminotriazine, chloroacetaldehyde | Condensation, cyclization | High regioselectivity | Requires careful control of conditions |
| Palladium-catalyzed arylation | Biaryl bromides, imidazotriazines | Pd-catalyzed cross-coupling | Scalable, chromatography-free | Requires Pd catalyst and ligands |
| Oxidative cyclization | Substituted tetrazines | Oxidation | Access to novel fused heterocycles | Moderate yields |
| Condensation + rearrangement | Imidazo-triazine-thiones, DMAD/DEAD | Condensation, base rearrangement | High yields, regioselective | Multi-step, requires base treatment |
| Leuckart amination + cyclization | Pyrrole/indole carboxylates | Amination, Leuckart reaction | One-pot, efficient | High temperature, nitrogen atmosphere |
Chemical Reactions Analysis
Base-Induced Ring Expansion and Rearrangement
Imidazo-triazolo-triazines undergo base-mediated skeletal rearrangements via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms. For example:
-
KOH-mediated recyclization : Treatment of imidazo[4,5-e]thiazolo[3,2-b] triazines with excess aqueous KOH in methanol triggers:
-
Mechanistic pathway : Protonation of carbonyl groups leads to triazine C–N bond cleavage, followed by proton transfer and ring reclosure (Scheme 8 in ).
Condensation with Acetylenedicarboxylates
Reactions with dimethyl/diethyl acetylenedicarboxylates (DMAD/DEAD) enable functionalization:
-
Cycloaddition : Imidazo[4,5-e]-1,2,4-triazine-3-thiones (3a–g ) react with DMAD/DEAD to form linear thiazolo[3,2-b]triazines (4a–n ) or angular thiazolo[2,3-c]triazines (5a–n ) via regioselective pathways (Table 1 in ).
-
Key selectivity factors :
Acid-Catalyzed Transformations
Trifluoroacetic acid (TFA) facilitates nucleophilic addition and cyclization:
-
Q-Tube-assisted synthesis : TFA catalyzes nucleophilic attack of amino groups on carbonyl carbons in pyridine derivatives, forming intermediates (A–D ) that cyclize into triazolo[4,3-b] triazines (Scheme 2 in ).
-
Pressure-dependent efficiency : High-pressure conditions in Q-Tube reactors enhance reaction rates and yields (e.g., 3a–o synthesized in 78–92% yields) .
Hydrolysis and Decarboxylation
-
Ester → Acid : Imidazo-triazolo-triazine esters (1a,b ) hydrolyze to carboxylic acids (4a,b ) using aqueous KOH, albeit with competing byproduct formation (17–38% yields) .
-
Decarboxylation : Heating acids (4a,b ) under acidic conditions generates deshielded derivatives (e.g., 9a,b ) .
Substitution Reactions
-
Thiolation : 6-Phenyl- triazolo[4,3-b] triazine-3-thiol (9a ) forms via thiomethylpyridine substitution (98% yield, ).
Biological Activity-Inspired Modifications
While not direct reactions, structural analogs exhibit pharmacological relevance:
-
c-Met kinase inhibition : Thiomethylpyridine-substituted triazolo-triazines (e.g., 10b , 11e ) show IC50 values of 3.9–11.1 nM in kinase assays .
-
GABA<sub>A</sub> receptor binding : Imidazo[1,2-b] triazines with α2/α3-subtype selectivity are synthesized via regioselective alkylation (e.g., compound 11 , ).
Mechanistic Insights
-
ANRORC pathways : Critical for ring expansion in fused triazine systems (evidenced by NMR monitoring) .
-
Steric/electronic effects : Substituents on the triazine core dictate regioselectivity in cycloadditions (e.g., phenyl groups favor angular products) .
This synthesis highlights the versatility of imidazo-triazolo-triazines in medicinal and synthetic chemistry, though direct studies on the exact queried compound remain limited. Experimental protocols from analogous systems provide actionable blueprints for further exploration.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine derivatives exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cancer progression, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. Compounds derived from this compound have shown efficacy against a range of bacterial and fungal pathogens. These compounds work by targeting specific microbial enzymes or disrupting membrane integrity .
CNS Activity
Studies have explored the neuropharmacological potential of this compound derivatives. They have been evaluated for their effects on neurotransmitter systems and have shown promise as anxiolytics and antidepressants in preclinical models .
Agricultural Science
Pesticide Development
this compound derivatives are being investigated as potential pesticide agents. Their ability to inhibit specific enzymes critical for pest survival presents an opportunity for developing environmentally friendly pest control solutions .
Plant Growth Regulators
Research indicates that these compounds can also function as plant growth regulators. They may enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored for its incorporation into polymers to enhance thermal stability and mechanical properties. Its unique structure allows for improved performance in high-temperature applications .
Nanotechnology
The compound is also being studied for its role in nanotechnology applications. It can be used to synthesize nanoparticles with specific electronic or optical properties useful in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity, for example, is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioisosteric Relationships
The table below compares key structural and functional features of Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine with analogous heterocyclic systems:
Pharmacological Activity and Selectivity
- Anti-inflammatory Activity : Thiazolo[3,2-b][1,2,4]triazoles exhibit potent anti-inflammatory effects (ED₅₀ = 12–45 mg/kg) comparable to diclofenac, with reduced ulcerogenicity . In contrast, this compound derivatives prioritize kinase inhibition over anti-inflammatory action due to their larger, planar structure .
- Kinase Inhibition : Dacomitinib, containing an imidazo[1,2-b][1,2,4]triazine core, inhibits MET kinase with IC₅₀ = 6 nM, whereas pyrazolo[1,5-b][1,2,4]triazines show broader kinase selectivity but lower potency (IC₅₀ = 50–200 nM) .
- Antimicrobial Activity : Imidazo[2,1-b][1,3,4]thiadiazoles demonstrate broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), leveraging the electron-deficient thiadiazole ring for target interaction .
Pharmacokinetic Profiles
- Lipophilicity (LogP) : Imidazo-triazolo-triazines exhibit higher LogP (2.5–3.5) due to fused aromatic systems, impacting blood-brain barrier penetration .
- Metabolic Stability : Thiazolo-triazoles show superior metabolic stability (t₁/₂ > 6 h in liver microsomes) compared to imidazo-thiadiazoles (t₁/₂ = 2–3 h), attributed to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine (CAS Number: 294662-09-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 160.14 g/mol
- Structure : The compound features a fused triazole and imidazole ring system which contributes to its biological activity.
Research indicates that this compound acts primarily as a selective modulator of the GABA receptor. Specifically, it has been identified as an agonist for the alpha2 and alpha3 subtypes of this receptor. This selectivity is significant as it may lead to anxiolytic effects without the sedative side effects commonly associated with non-selective GABA agonists.
Key Studies
- GABA Receptor Modulation :
- Anxiolytic Effects :
Biological Activities
This compound has been investigated for various biological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring enhance anticancer properties .
- Antimicrobial Properties : Preliminary studies suggest that certain derivatives exhibit antimicrobial activity against various bacterial strains .
Table 1: Summary of Biological Activities
Notable Research
Q & A
Basic: What are the common synthetic routes for constructing the imidazo-triazolo-triazine scaffold?
The synthesis of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine derivatives typically involves cyclocondensation and annulation strategies :
- I₂-mediated annulation : Reacting 2-amino-[1,3,5]triazines with ketones (e.g., acetophenones) under iodine catalysis enables efficient construction of imidazo-triazine cores. This method tolerates electron-rich/poor substituents and scales to gram quantities .
- Base-catalyzed rearrangements : Condensation of imidazo-triazine precursors with acetylenedicarboxylates (DMAD/DEAD) followed by base treatment (e.g., K₂CO₃) yields regioisomeric derivatives. For example, imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines rearrange to imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines under basic conditions .
Advanced: How can regioselectivity challenges in fused heterocycle synthesis be addressed?
Regioselectivity in polycyclic systems is controlled via:
- Substituent-directed cyclization : Electron-withdrawing groups (e.g., nitro, carbonyl) on precursor molecules guide ring closure to specific positions. For example, substituents on imidazo-triazine thiones influence the regioselectivity of DMAD/DEAD condensations .
- pH-dependent rearrangements : Base-catalyzed conditions (e.g., KOH/EtOH) selectively stabilize one regioisomer over another by modulating tautomeric equilibria .
- Computational pre-screening : Quantum chemical calculations (e.g., DFT) predict regiochemical outcomes by analyzing transition-state energies, reducing trial-and-error experimentation .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign fused-ring proton environments using 2D NMR (COSY, HSQC). For example, thiazolo-triazine protons exhibit distinct downfield shifts due to ring current effects .
- X-ray crystallography : Resolve ambiguities in regiochemistry. CIF files for analogs (e.g., compound 5i) confirm bond connectivity and spatial arrangements .
- High-resolution mass spectrometry (HRMS) : Validate molecular formulas, especially for intermediates with labile functional groups (e.g., thiols, amines) .
Advanced: How can computational tools optimize reaction conditions for novel derivatives?
Integrate quantum mechanics/molecular mechanics (QM/MM) and machine learning :
- Reaction path search : Identify low-energy pathways for cyclization using density functional theory (DFT). ICReDD’s workflow combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .
- Data-driven optimization : Train models on existing reaction datasets (e.g., yield, regioselectivity) to predict outcomes for untested substrates. This reduces redundant experiments and accelerates discovery .
Basic: What biological activities are associated with imidazo-triazolo-triazine derivatives?
While direct data on this compound is limited, structurally related analogs show:
- Antiproliferative activity : Thiazolo-triazine derivatives inhibit cancer cell lines (e.g., MCF-7, HeLa) via kinase modulation. Ongoing studies focus on structure-activity relationships (SARs) .
- Enzyme targeting : Fused imidazo-triazines (e.g., in dacomitinib analogs) inhibit MET kinase, a therapeutic target in oncology .
Advanced: How to resolve contradictions in bioactivity data across similar derivatives?
Apply multivariate analysis :
- SAR clustering : Group compounds by substituent patterns (e.g., electron density, steric bulk) and correlate with bioactivity trends. For example, nitro groups may enhance cytotoxicity but reduce solubility .
- Off-target profiling : Use proteome-wide screens (e.g., kinome arrays) to identify unintended interactions that explain divergent activity in cell-based assays .
- Meta-analysis : Compare data across published studies, adjusting for variables like assay conditions (e.g., IC₅₀ vs. EC₅₀) or cell line genetic backgrounds .
Advanced: What strategies improve functional group tolerance in annulation reactions?
- Catalyst screening : Test transition metals (e.g., Cu, Zn) or organocatalysts to stabilize reactive intermediates. For example, Zn(II) catalysts enable acyl hydrazide couplings with cyanamides, preserving sensitive groups like esters .
- Solvent engineering : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky substrates, while ionic liquids improve regioselectivity in cyclizations .
Basic: How to handle safety and stability concerns during synthesis?
- Thermal monitoring : Use differential scanning calorimetry (DSC) to identify exothermic decomposition risks for intermediates.
- Protective group strategies : Temporarily mask reactive amines/thiols with Boc or Trt groups during harsh reactions (e.g., acid catalysis) .
- Waste minimization : Employ flow chemistry for hazardous steps (e.g., nitrations) to reduce scale-up risks .
Advanced: How to design hybrid scaffolds incorporating imidazo-triazolo-triazine motifs?
- Fragment-based hybridization : Combine imidazo-triazine cores with pharmacophores (e.g., coumarins, flavones) via click chemistry or Suzuki couplings. For example, triazole linkers enable modular assembly of hybrid antimalarials .
- Bioisosteric replacement : Substitute triazine nitrogens with oxygen/sulfur atoms to enhance bioavailability while retaining target binding .
Advanced: What methodologies validate mechanistic hypotheses in fused-ring synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
